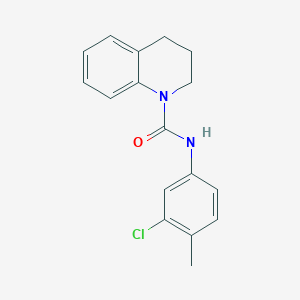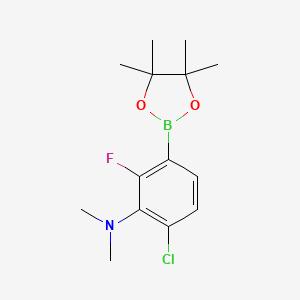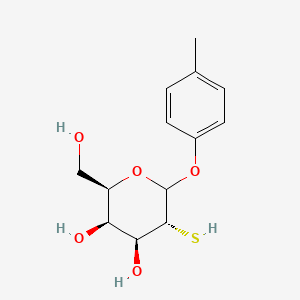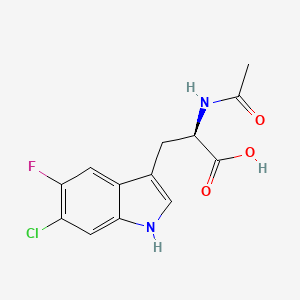![molecular formula C36H62O7SSi2 B11833412 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 913258-17-0](/img/structure/B11833412.png)
1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo[222]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Introduction: Addition of functional groups such as phenylsulfonyl and triethylsilyl groups under specific reaction conditions.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo[22
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,7-Trioxabicyclo[2.2.2]octane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopentyl Derivatives: Compounds with a cyclopentyl core and various substituents.
Phenylsulfonyl Compounds: Compounds containing the phenylsulfonyl group, which may have similar chemical properties.
Uniqueness
What sets 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- apart from similar compounds is its unique combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
913258-17-0 |
|---|---|
Formule moléculaire |
C36H62O7SSi2 |
Poids moléculaire |
695.1 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S)-2-(benzenesulfonylmethyl)-3-[(Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)hex-2-enyl]-4-triethylsilyloxycyclopentyl]oxy-triethylsilane |
InChI |
InChI=1S/C36H62O7SSi2/c1-8-45(9-2,10-3)42-33-25-34(43-46(11-4,12-5)13-6)32(26-44(37,38)30-21-17-16-18-22-30)31(33)23-19-14-15-20-24-36-39-27-35(7,28-40-36)29-41-36/h14,16-19,21-22,31-34H,8-13,15,20,23-29H2,1-7H3/b19-14-/t31-,32-,33+,34-,35?,36?/m1/s1 |
Clé InChI |
FXUAOCJGSHZLLB-BYUORFCVSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@H]1C[C@H]([C@@H]([C@H]1C/C=C\CCCC23OCC(CO2)(CO3)C)CS(=O)(=O)C4=CC=CC=C4)O[Si](CC)(CC)CC |
SMILES canonique |
CC[Si](CC)(CC)OC1CC(C(C1CC=CCCCC23OCC(CO2)(CO3)C)CS(=O)(=O)C4=CC=CC=C4)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)





![N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833377.png)

![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)
![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)
![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)


